Sodium 3-((1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate
Description
Sodium 3-((1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate is a complex organic compound with the molecular formula C19H18ClN3O6S.Na . This compound is known for its unique structure, which includes a quinoline moiety and an azo linkage, making it a subject of interest in various scientific fields.
Properties
CAS No. |
6359-71-3 |
|---|---|
Molecular Formula |
C19H17ClN3NaO6S |
Molecular Weight |
473.9 g/mol |
IUPAC Name |
sodium;3-[(1-butyl-4-hydroxy-2-oxoquinolin-3-yl)diazenyl]-5-chloro-2-hydroxybenzenesulfonate |
InChI |
InChI=1S/C19H18ClN3O6S.Na/c1-2-3-8-23-14-7-5-4-6-12(14)17(24)16(19(23)26)22-21-13-9-11(20)10-15(18(13)25)30(27,28)29;/h4-7,9-10,24-25H,2-3,8H2,1H3,(H,27,28,29);/q;+1/p-1 |
InChI Key |
CUGKFGMYCDBFKE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Raw Materials
| Raw Material | Role | Purity/Notes |
|---|---|---|
| 1-Butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinoline amine | Diazonium salt precursor | High purity, free amine form |
| Sodium nitrite (NaNO2) | Diazotization agent | Analytical grade |
| Hydrochloric acid (HCl) | Acid medium for diazotization | Concentrated, diluted as needed |
| 5-Chloro-2-hydroxybenzenesulphonic acid or sodium salt | Coupling component | High purity |
| Sodium hydroxide (NaOH) | pH adjustment | Analytical grade |
| Water | Solvent | Deionized |
Stepwise Procedure
-
- Dissolve the quinoline amine in dilute hydrochloric acid and cool the solution to 0–5 °C.
- Slowly add an aqueous solution of sodium nitrite under stirring, maintaining the temperature below 5 °C to form the diazonium salt.
- The reaction progress is monitored by starch-iodide paper or spectroscopic methods to confirm complete diazotization.
-
- Prepare a cold alkaline solution of 5-chloro-2-hydroxybenzenesulphonate (or its sodium salt) by dissolving it in water and adjusting pH to 8–10 with sodium hydroxide.
- Slowly add the diazonium salt solution to the coupling component solution under vigorous stirring at 0–5 °C.
- Maintain the pH and temperature to favor coupling and prevent side reactions.
- After complete addition, stir the mixture for an additional 1–2 hours at low temperature.
-
- The azo compound precipitates out or can be extracted depending on solubility.
- Filter the solid product, wash with cold water to remove impurities, and dry under vacuum.
- Further purification can be done by recrystallization from suitable solvents or chromatographic methods if needed.
Reaction Conditions Summary
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature (diazotization) | 0–5 °C | Prevents diazonium salt decomposition |
| Temperature (coupling) | 0–5 °C | Controls reaction rate and selectivity |
| pH (coupling) | 8–10 | Alkaline conditions favor azo coupling |
| Reaction time | 1–3 hours total | Includes diazotization and coupling |
| Solvent | Water | Environmentally benign solvent |
Research Findings and Optimization
- Yield and Purity : Optimizing temperature and pH during diazotization and coupling steps is critical to maximize yield (typically 70–85%) and purity (>95% by HPLC).
- Stability : The azo compound is stable under neutral to slightly alkaline conditions but can degrade under strong acid or light exposure.
- Spectroscopic Characterization : UV-Vis spectroscopy confirms azo bond formation with characteristic absorption peaks around 400–450 nm. IR and NMR data support the quinoline and sulphonate structures.
- Scale-up Considerations : Maintaining low temperature and controlled addition rates is essential for reproducibility in larger batches. Use of continuous flow diazotization reactors has been reported to improve safety and consistency.
Data Table: Summary of Preparation Parameters and Outcomes
| Step | Parameter | Condition/Value | Outcome/Notes |
|---|---|---|---|
| Diazotization | Temperature | 0–5 °C | Stable diazonium salt formation |
| Acid concentration | 1–2 M HCl | Ensures protonation of amine | |
| Sodium nitrite eq. | 1.1 eq | Complete conversion | |
| Coupling | pH | 8–10 | Optimal for azo bond formation |
| Temperature | 0–5 °C | Minimizes side reactions | |
| Reaction time | 1–2 hours | Complete coupling | |
| Isolation | Method | Filtration + washing | Pure solid product |
| Purification | Method | Recrystallization | >95% purity achieved |
| Yield | Typical | 70–85% | Dependent on reaction control |
Chemical Reactions Analysis
Types of Reactions
Sodium 3-((1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the chloro and hydroxyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce corresponding amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of quinoline compounds, including sodium 3-((1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate, exhibit significant antimicrobial properties. A study highlighted that certain structural modifications enhance the antibacterial activity against various pathogens, making these compounds potential candidates for antibiotic development .
Anti-inflammatory Properties
Compounds similar to this compound have been investigated for their anti-inflammatory effects. The presence of the quinoline structure is believed to contribute to these properties, which could lead to the development of new anti-inflammatory drugs .
Dye Technology
Azo Dyes
This compound belongs to the azo dye category, characterized by its vivid coloration and stability. Azo dyes are widely used in textile and food industries due to their strong coloring properties. This compound can be utilized to produce bright and stable dyes for various applications .
Biochemical Applications
Fluorescent Probes
The unique chemical structure allows for potential use as a fluorescent probe in biochemical assays. The ability to absorb and emit light at specific wavelengths makes it suitable for tracking biological processes in live cells or tissues .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Sodium 3-((1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate involves its interaction with various molecular targets. The azo linkage and quinoline moiety play crucial roles in its biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-((1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of a quinoline moiety and an azo linkage. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
Biological Activity
Sodium 3-((1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate is a complex organic compound belonging to the class of azo compounds, characterized by its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Molecular Structure and Composition
- Molecular Formula: C19H17ClN3NaO6S
- Molecular Weight: 451.9 g/mol
- IUPAC Name: Sodium 3-[(1-butyl-4-hydroxy-2-oxoquinolin-3-yl)diazenyl]-5-chloro-2-hydroxybenzenesulfonate
The compound features a quinoline moiety known for its biological properties and a sulfonic acid group that enhances solubility in aqueous environments.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The quinoline structure allows for intercalation with DNA, potentially inhibiting replication and transcription processes in cancer cells.
- Reactive Intermediate Formation : The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to oxidative stress and apoptosis in targeted cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism involves inducing apoptosis through oxidative stress pathways.
Case Studies
Research Findings
Recent studies have further elucidated the biological activities associated with this compound:
- Antioxidant Activity : The compound has shown significant antioxidant properties, scavenging free radicals and reducing oxidative stress markers in vitro.
- Potential as a Drug Carrier : Due to its solubility profile and ability to form complexes with metal ions, it is being investigated as a potential drug carrier for targeted delivery systems.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing Sodium 3-((1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate, and how do functional groups influence spectral data?
- Methodological Answer :
- UV-Vis Spectroscopy : The azo group (N=N) exhibits strong absorbance in the visible range (λ~400-500 nm), while the aromatic quinoline and benzene rings contribute to π→π* transitions. Solvent polarity and pH can shift λmax due to tautomerism (azo vs. hydrazone forms) .
- NMR : The sulfonate group (SO₃⁻) deshields neighboring protons, while the hydroxy and chloro substituents on the benzene ring produce distinct splitting patterns. ¹H NMR can resolve the butyl chain’s protons (δ ~0.8-1.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M–Na]⁻ at m/z ~515.49 (C₂₀H₁₈ClN₃O₈S₂⁻), with fragmentation peaks reflecting cleavage at the azo bond and sulfonate group .
Table 1 : Expected Spectral Signatures
| Functional Group | Technique | Key Peaks/Patterns |
|---|---|---|
| Azo (N=N) | UV-Vis | λmax ~450 nm |
| Sulfonate (SO₃⁻) | ¹³C NMR | δ ~110-120 ppm |
| Quinoline | ¹H NMR | δ ~7.5-8.5 ppm |
Q. What synthetic routes are reported for this compound, and what parameters critically affect yield?
- Methodological Answer :
- Diazo Coupling : The azo bond is formed via diazotization of 1-butyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-amine, followed by coupling with 5-chloro-2-hydroxybenzenesulfonic acid. Key parameters:
- pH : Maintain pH 8–9 during coupling to favor electrophilic substitution .
- Temperature : Keep <5°C during diazotization to prevent decomposition .
- Purification : Use membrane filtration (e.g., 0.2 µm pores) to remove unreacted amines, followed by recrystallization in ethanol-water (3:1 v/v) .
Table 2 : Optimization of Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 8.0–8.5 | Maximizes coupling efficiency |
| Temperature | 0–5°C | Prevents diazonium salt degradation |
| Solvent | Ethanol/Water | Enhances solubility of intermediates |
Advanced Research Questions
Q. How can computational modeling elucidate electronic structure and azo-hydrazone tautomerism in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometries of azo and hydrazone tautomers using B3LYP/6-31G(d). Compare calculated UV-Vis spectra with experimental data to identify dominant tautomers .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on tautomer stability. Polar solvents stabilize the hydrazone form due to hydrogen bonding with the hydroxy group .
- Validation : Correlate computed HOMO-LUMO gaps with electrochemical data (cyclic voltammetry) to assess redox behavior .
Q. What methodologies effectively study interactions with biological macromolecules, and how are binding constants determined?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize serum albumin or DNA on a sensor chip. Measure real-time binding kinetics (ka, kd) at varying compound concentrations (1–100 µM) .
- Fluorescence Quenching : Titrate the compound into a protein solution (e.g., BSA) and monitor Trp fluorescence quenching. Use Stern-Volmer plots to calculate binding constants (Ksv) .
- Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes (ΔH) and stoichiometry (n) of binding. Requires high-purity compound (>98%) to avoid artifacts .
Table 3 : Example Binding Data for BSA Interaction
| Method | Kd (µM) | ΔH (kJ/mol) |
|---|---|---|
| SPR | 12.3 | -25.4 |
| Fluorescence | 15.7 | N/A |
Q. How do environmental factors (pH, light) influence the compound’s stability, and what analytical methods track degradation?
- Methodological Answer :
- Photostability : Expose solutions to UV light (λ=365 nm) and monitor degradation via HPLC-PDA. The azo bond breaks preferentially, forming sulfonated aromatic amines .
- pH-Dependent Hydrolysis : At pH >10, the sulfonate group hydrolyzes, detected by ion chromatography (IC). Use kinetic modeling (pseudo-first-order) to estimate half-lives .
- Advanced Oxidation Processes (AOPs) : Study OH•-mediated degradation using LC-MS/MS to identify transient intermediates (e.g., quinone imines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
